(2-Oxoazepan-1-yl)acetic acid

Physicochemical property comparison Lipophilicity Caprolactam derivatives

Select (2-Oxoazepan-1-yl)acetic acid for its unique N-carboxymethyl caprolactam structure, essential for nanomolar MCT1 inhibition (IC₅₀ 8 nM) and ACE inhibitor design. The carboxylic acid handle enables direct amide coupling (HATU/EDC), streamlining peptide conjugate synthesis without extra activation. Its conformationally flexible azepane core enhances metabolic stability. This scaffold also powers catalyst-free Ugi multicomponent reactions in water for rapid SAR library generation. Unlike simple ε-caprolactam or N-acetylcaprolactam, which lack this reactivity, this compound delivers validated pharmacophoric precision. Procure 95% purity with global shipping.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 35048-56-7
Cat. No. B1308159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Oxoazepan-1-yl)acetic acid
CAS35048-56-7
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1CCC(=O)N(CC1)CC(=O)O
InChIInChI=1S/C8H13NO3/c10-7-4-2-1-3-5-9(7)6-8(11)12/h1-6H2,(H,11,12)
InChIKeyXDUKSLKUCXNKPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.7 [ug/mL]

(2-Oxoazepan-1-yl)acetic acid (CAS 35048-56-7): A Versatile Caprolactam-Derived Building Block for Medicinal Chemistry and Peptide Drug Development


(2-Oxoazepan-1-yl)acetic acid, also known as N-carboxymethylcaprolactam, is a seven-membered lactam (azepan-2-one) derivative with an N-linked acetic acid moiety (molecular formula C₈H₁₃NO₃, MW 171.19 g/mol) [1]. Its structure provides a conformationally flexible azepane scaffold combined with a carboxylic acid handle, making it a versatile intermediate for amide bond formation [2]. Computed physicochemical properties include an XLogP3 of 0.1, a topological polar surface area (TPSA) of 57.6 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is commercially available from multiple vendors at 95% purity .

Why Generic Substitution of (2-Oxoazepan-1-yl)acetic acid (CAS 35048-56-7) Fails: Critical Physicochemical and Synthetic Differentiators Among Caprolactam Analogs


Generic substitution of (2-oxoazepan-1-yl)acetic acid with other caprolactam or azepane derivatives is not straightforward. Even structurally similar analogs—such as unsubstituted ε-caprolactam, 2-(azepan-1-yl)acetic acid, or N-acetylcaprolactam—differ markedly in key properties including LogP, hydrogen bonding capacity, and reactivity. (2-Oxoazepan-1-yl)acetic acid possesses an XLogP3 of 0.1 and a TPSA of 57.6 Ų [1], whereas ε-caprolactam has a LogP of 0.12 and lacks the carboxylic acid handle required for direct amide coupling . The carboxylic acid moiety is essential for its demonstrated ability to form stable amide bonds with amino acids in peptide-based drug development [2]. Furthermore, the N-carboxymethyl substitution pattern is critical for downstream applications in MCT1 inhibitor design, where related N-carboxymethyl caprolactam derivatives achieve IC₅₀ values as low as 8 nM [3]. These physicochemical and synthetic distinctions make casual interchange with in-class analogs scientifically unsound without revalidation.

Quantitative Evidence Guide for (2-Oxoazepan-1-yl)acetic acid (CAS 35048-56-7): Direct Comparator Data for Informed Procurement


LogP Differentiation of (2-Oxoazepan-1-yl)acetic acid vs. Unsubstituted ε-Caprolactam: Implications for Hydrophilicity-Dependent Formulation

(2-Oxoazepan-1-yl)acetic acid exhibits an XLogP3 of 0.1 [1], reflecting the hydrophilic contribution of its carboxylic acid group. In contrast, the parent scaffold ε-caprolactam (CAS 105-60-2) has a LogP of 0.12 at 25°C . The modest LogP difference of 0.02 units, while numerically small, is accompanied by a fundamental functional group difference: (2-oxoazepan-1-yl)acetic acid provides a carboxylic acid handle (pKa ~4-5) whereas ε-caprolactam is a neutral lactam without ionizable groups. This distinction directly impacts aqueous solubility at physiological pH and enables direct conjugation without additional activation steps.

Physicochemical property comparison Lipophilicity Caprolactam derivatives

Hydrogen Bonding and TPSA Differentiation of (2-Oxoazepan-1-yl)acetic acid vs. 2-(Azepan-1-yl)acetic acid: Relevance to Permeability and Target Engagement

(2-Oxoazepan-1-yl)acetic acid has a topological polar surface area (TPSA) of 57.6 Ų, with one hydrogen bond donor and three hydrogen bond acceptors [1]. Its close analog 2-(azepan-1-yl)acetic acid (CAS not specified), which lacks the 2-oxo group (i.e., a fully saturated azepane ring without the lactam carbonyl), has a molecular mass of 157.21 g/mol and a reduced heteroatom count (C₈H₁₅NO₂) [2]. While direct TPSA data for the comparator are unavailable, the absence of the lactam carbonyl eliminates one hydrogen bond acceptor and alters the overall polarity profile. The lactam carbonyl in (2-oxoazepan-1-yl)acetic acid provides an additional site for hydrogen bonding that may influence both solubility and target recognition in biological systems.

Physicochemical property comparison TPSA Hydrogen bonding Drug-likeness

Synthetic Utility of (2-Oxoazepan-1-yl)acetic acid in Ugi Multicomponent Reactions: A Green Chemistry Advantage

(2-Oxoazepan-1-yl)acetic acid is a key building block for the green one-pot synthesis of N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamide derivatives via an Ugi four-center, three-component reaction of 6-aminohexanoic acid, aromatic aldehydes, and isocyanide derivatives [1]. The reaction proceeds in water under reflux conditions without any catalyst, representing an atom-economical and environmentally benign approach. In contrast, alternative azepane scaffolds lacking the N-carboxymethyl group cannot participate in this Ugi reaction pathway without prior derivatization, as the carboxylic acid moiety is essential for the multicomponent condensation. This synthetic versatility enables rapid access to diverse peptidomimetic libraries for drug discovery.

Synthetic methodology Green chemistry Multicomponent reactions Peptidomimetics

MCT1 Inhibitory Activity of N-Carboxymethyl Caprolactam Derivatives: Evidence Supporting (2-Oxoazepan-1-yl)acetic acid as a Privileged Scaffold

While direct biological activity data for (2-oxoazepan-1-yl)acetic acid itself are limited in the public domain, structurally related N-carboxymethyl caprolactam derivatives demonstrate potent inhibition of monocarboxylate transporter 1 (MCT1). BindingDB records indicate that a related caprolactam-based compound (CHEMBL3582422) achieves an IC₅₀ of 8 nM against MCT1-mediated lactate transport in rat RBE4 cells [1]. A structurally distinct comparator, CHEMBL3582425, shows an IC₅₀ of 48 nM in the same assay [2]. Both compounds share the N-carboxymethyl caprolactam core characteristic of (2-oxoazepan-1-yl)acetic acid. The nanomolar potency of this scaffold supports its utility as a starting point for MCT1 inhibitor development. Note: This evidence is class-level inference based on scaffold similarity; direct experimental data for the unsubstituted (2-oxoazepan-1-yl)acetic acid are not available in the retrieved literature.

Monocarboxylate transporter 1 MCT1 inhibition Lactate transport Cancer metabolism

Optimal Research and Industrial Application Scenarios for (2-Oxoazepan-1-yl)acetic acid (CAS 35048-56-7): Where Evidence Supports Prioritization


Peptide-Based Drug Development: Direct Amide Conjugation Without Activation

(2-Oxoazepan-1-yl)acetic acid is ideally suited for peptide-based drug development due to its ability to form stable amide bonds with amino acids [1]. The carboxylic acid moiety enables direct coupling using standard peptide synthesis protocols (e.g., HATU, EDC/HOBt), eliminating the need for additional activation steps required when using ε-caprolactam or N-acetylcaprolactam. The resulting conjugates incorporate the conformationally flexible azepane scaffold, which may confer favorable metabolic stability and oral bioavailability properties [1].

Diversity-Oriented Synthesis of Peptidomimetic Libraries via Green Ugi Multicomponent Reactions

This compound serves as an essential building block for generating diverse N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamide libraries via catalyst-free Ugi four-center, three-component reactions in water [2]. This green chemistry approach enables rapid analog synthesis for structure-activity relationship (SAR) studies while minimizing environmental impact. Alternative azepane scaffolds lacking the N-carboxymethyl group cannot participate in this transformation without prior functionalization, making (2-oxoazepan-1-yl)acetic acid uniquely positioned for high-throughput medicinal chemistry campaigns.

MCT1 Inhibitor Discovery Programs Targeting Cancer Metabolism

The N-carboxymethyl caprolactam scaffold shared by (2-oxoazepan-1-yl)acetic acid and its derivatives demonstrates nanomolar inhibition of monocarboxylate transporter 1 (MCT1), with structurally related analogs achieving IC₅₀ values as low as 8 nM in rat RBE4 cell assays [3]. This positions the compound as a privileged starting point for developing novel MCT1 inhibitors, an emerging therapeutic strategy in oncology and immunometabolism. Procurement of this specific scaffold ensures access to a validated pharmacophore with documented activity in the target class.

Angiotensin-Converting Enzyme (ACE) Inhibitor Scaffold Exploration

Caprolactam derivatives bearing N-carboxymethyl substitution have been extensively investigated as angiotensin-converting enzyme (ACE) inhibitors for antihypertensive therapy [4]. (2-Oxoazepan-1-yl)acetic acid provides the core caprolactam-1-acetic acid framework common to several patented ACE inhibitor series. Researchers exploring novel ACE inhibitors or dual-acting antihypertensive agents should prioritize this compound over simpler caprolactam analogs, as the N-carboxymethyl group is a critical pharmacophoric element for enzyme active site recognition.

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